![molecular formula C16H11FO B14196709 1H-Inden-1-one, 2-[(3-fluorophenyl)methylene]-2,3-dihydro- CAS No. 922736-66-1](/img/structure/B14196709.png)
1H-Inden-1-one, 2-[(3-fluorophenyl)methylene]-2,3-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Inden-1-one, 2-[(3-fluorophenyl)methylene]-2,3-dihydro- is a compound that belongs to the class of indenones. Indenones are bicyclic compounds containing a benzene ring fused to a cyclopentenone. This particular compound features a fluorophenyl group attached to the methylene bridge, which can significantly influence its chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Inden-1-one, 2-[(3-fluorophenyl)methylene]-2,3-dihydro- typically involves the condensation of 2,3-dihydro-1H-inden-1-one with 3-fluorobenzaldehyde. This reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1H-Inden-1-one, 2-[(3-fluorophenyl)methylene]-2,3-dihydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Aplicaciones Científicas De Investigación
1H-Inden-1-one, 2-[(3-fluorophenyl)methylene]-2,3-dihydro- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1H-Inden-1-one, 2-[(3-fluorophenyl)methylene]-2,3-dihydro- involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 1H-Inden-1-one, 2-[(4-fluorophenyl)methylene]-2,3-dihydro-
- 1H-Inden-1-one, 2-[(2-fluorophenyl)methylene]-2,3-dihydro-
- 1H-Inden-1-one, 2-[(3-chlorophenyl)methylene]-2,3-dihydro-
Uniqueness
1H-Inden-1-one, 2-[(3-fluorophenyl)methylene]-2,3-dihydro- is unique due to the specific positioning of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications in research and industry .
Propiedades
Número CAS |
922736-66-1 |
|---|---|
Fórmula molecular |
C16H11FO |
Peso molecular |
238.26 g/mol |
Nombre IUPAC |
2-[(3-fluorophenyl)methylidene]-3H-inden-1-one |
InChI |
InChI=1S/C16H11FO/c17-14-6-3-4-11(9-14)8-13-10-12-5-1-2-7-15(12)16(13)18/h1-9H,10H2 |
Clave InChI |
JMCDWSXNAOUYOU-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2C(=O)C1=CC3=CC(=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2R)-N,2-Dimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14196637.png)
![Benzene, 1,2,3-trimethoxy-4-[(4-methoxyphenyl)methyl]-](/img/structure/B14196639.png)
![10-(Hex-5-yn-1-yl)-3,7,8-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14196645.png)
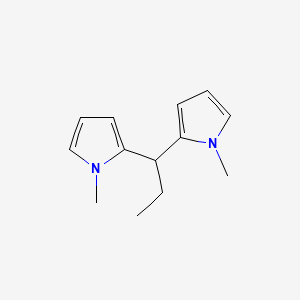
![1-[(Naphthalen-2-yl)methyl]-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14196649.png)
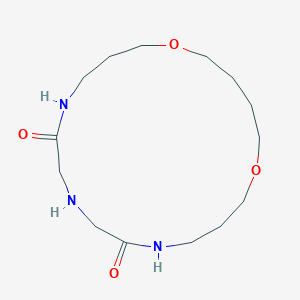
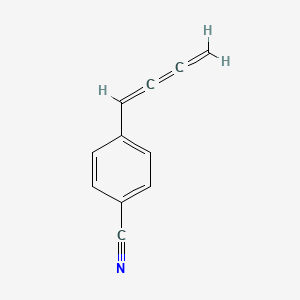
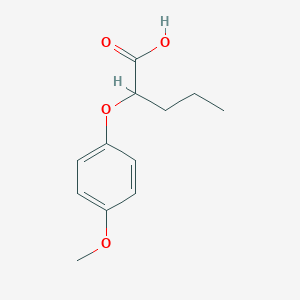
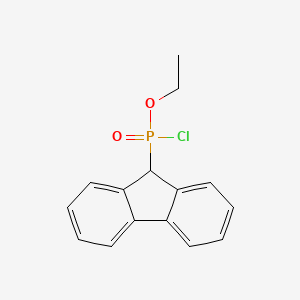
![4,6-Bis(2-methoxyethoxy)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14196673.png)

![1-[2-(2-Fluorophenyl)-1-phenylethyl]pyrrolidine](/img/structure/B14196701.png)
![4-[4-(1-Benzothiophen-3-yl)phenyl]but-3-en-2-one](/img/structure/B14196703.png)
![[1-(4-Fluorophenyl)-5-methyl-4,5,6,7-tetrahydro-1H-indazol-5-yl]methanol](/img/structure/B14196704.png)
